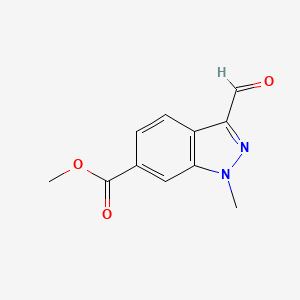
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is a complex organic compound with a unique structure that combines an indene moiety with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol typically involves multiple steps. One common route starts with the preparation of the indene derivative, followed by the introduction of the methoxyimino group. The pyridine ring is then attached through a series of coupling reactions. The final step involves the formation of the diol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反应分析
Types of Reactions
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the methoxyimino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
科学研究应用
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
作用机制
The mechanism of action of 1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
1-(Methoxyimino)-2,3-dihydro-1H-inden-5-ylboronic acid: Shares a similar indene structure but with a boronic acid group instead of a pyridine ring.
[(1E)-1-(Methoxyimino)-2,3-dihydro-1H-inden-5-yl]boronic acid: Another related compound with a boronic acid group.
Uniqueness
1-(1-Methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol is unique due to its combination of an indene moiety with a pyridine ring and a diol group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
属性
分子式 |
C17H18N2O3 |
|---|---|
分子量 |
298.34 g/mol |
IUPAC 名称 |
1-(1-methoxyimino-2,3-dihydroinden-5-yl)-2-pyridin-4-ylethane-1,2-diol |
InChI |
InChI=1S/C17H18N2O3/c1-22-19-15-5-3-12-10-13(2-4-14(12)15)17(21)16(20)11-6-8-18-9-7-11/h2,4,6-10,16-17,20-21H,3,5H2,1H3 |
InChI 键 |
CSJXMGWIFCRNGY-UHFFFAOYSA-N |
规范 SMILES |
CON=C1CCC2=C1C=CC(=C2)C(C(C3=CC=NC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![1-[4-(3,4-Dimethoxy-benzoyl)-piperidin-1-yl]-ethanone](/img/structure/B8322209.png)
![Furo[2,3-b]pyridine-5,6-dicarboxylic acid](/img/structure/B8322218.png)

![1-[3-(1-Ethoxyethoxy)propyl]cyclohex-2-en-1-ol](/img/structure/B8322227.png)

